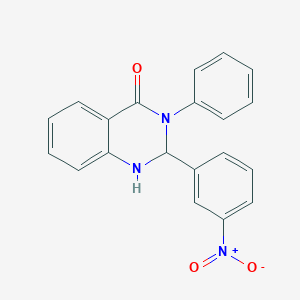
2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
Vue d'ensemble
Description
2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as NPQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinazolinone family, which is known for its diverse biological activities. NPQ has been studied extensively for its anticancer, antiviral, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone involves the inhibition of the PI3K/AKT/mTOR pathway, which is known to be upregulated in many types of cancer. This pathway plays a critical role in cell survival, proliferation, and angiogenesis. By inhibiting this pathway, this compound induces apoptosis in cancer cells and prevents their proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. One potential area of study is the development of novel analogs of this compound with improved solubility and potency. Additionally, the potential use of this compound in combination therapy with other anticancer drugs is an area of interest. Finally, the role of this compound in the treatment of viral and bacterial infections is another potential area of research.
Applications De Recherche Scientifique
2-(3-nitrophenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. The compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase.
Propriétés
IUPAC Name |
2-(3-nitrophenyl)-3-phenyl-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-20-17-11-4-5-12-18(17)21-19(22(20)15-8-2-1-3-9-15)14-7-6-10-16(13-14)23(25)26/h1-13,19,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCVACDUDPGDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3944973.png)
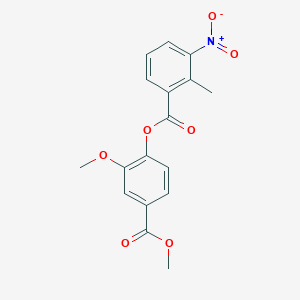
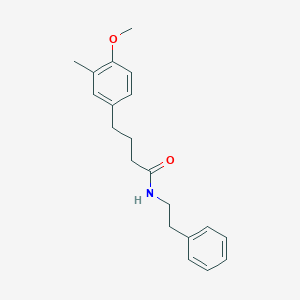
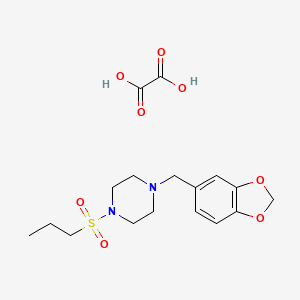

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B3945015.png)
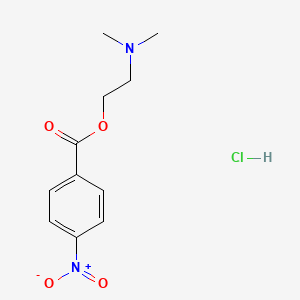
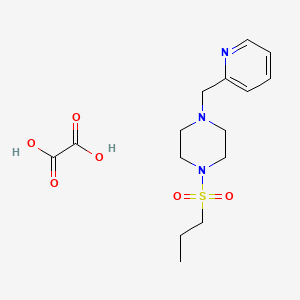
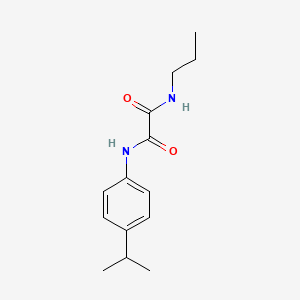
![3-({[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-indole](/img/structure/B3945033.png)

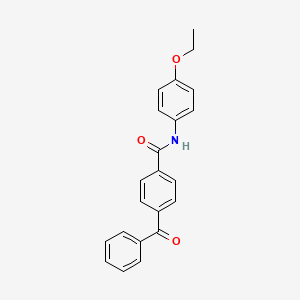
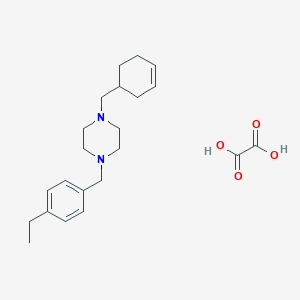
![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine oxalate](/img/structure/B3945049.png)